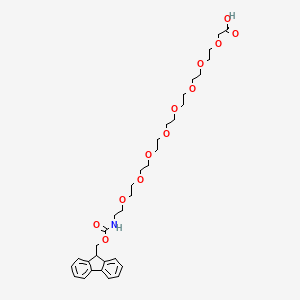
Fmoc-NH-PEG8-CH2COOH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-NH-PEG8-CH2COOH: is a polyethylene glycol (PEG) linker containing an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .
科学研究应用
Chemistry:
- Used as a linker in the synthesis of complex molecules and polymers.
Biology:
- Employed in the development of antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras).
Medicine:
- Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-NH-PEG8-CH2COOH typically involves the following steps:
Fmoc Protection: The amine group is protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group.
PEGylation: The protected amine is then reacted with a PEG chain to form the PEGylated intermediate.
Carboxylation: The terminal hydroxyl group of the PEG chain is converted to a carboxylic acid group.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps but optimized for higher yields and purity. The process includes rigorous purification steps such as chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions to yield the free amine.
Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of coupling agents like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.
Amide Bond Formation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used as coupling agents.
Major Products:
Deprotection: Yields the free amine derivative.
Amide Bond Formation: Produces amide-linked conjugates with various biomolecules.
作用机制
Mechanism: Fmoc-NH-PEG8-CH2COOH acts as a linker molecule that facilitates the conjugation of various biomolecules. The Fmoc group protects the amine during synthesis and can be removed to expose the reactive amine group. The terminal carboxylic acid reacts with primary amines to form stable amide bonds, enabling the formation of complex bioconjugates.
Molecular Targets and Pathways:
Targets: Primary amines on proteins, peptides, and other biomolecules.
Pathways: Involves standard peptide coupling chemistry using carbodiimide or triazole-based coupling agents.
相似化合物的比较
Fmoc-NH-PEG2-CH2COOH: A shorter PEG linker with similar functional groups.
Fmoc-NH-PEG4-CH2COOH: A medium-length PEG linker with similar functional groups.
Fmoc-NH-PEG6-CH2COOH: A slightly shorter PEG linker with similar functional groups.
Uniqueness: Fmoc-NH-PEG8-CH2COOH is unique due to its longer PEG chain, which provides greater solubility and flexibility in aqueous media. This makes it particularly useful in applications requiring high solubility and stability .
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47NO12/c35-32(36)26-45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-10-9-34-33(37)46-25-31-29-7-3-1-5-27(29)28-6-2-4-8-30(28)31/h1-8,31H,9-26H2,(H,34,37)(H,35,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLUSGRARXJCNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47NO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
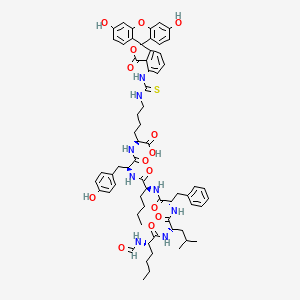
![sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B607425.png)
![2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide](/img/structure/B607426.png)
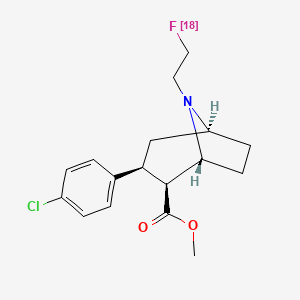
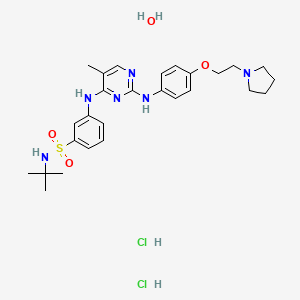

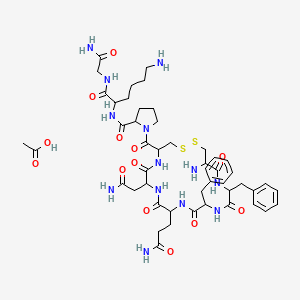
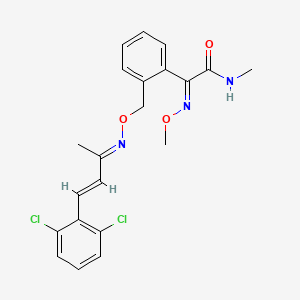
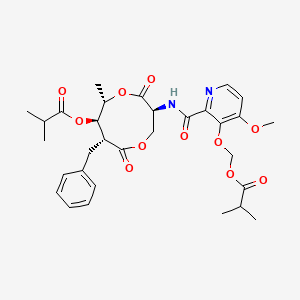

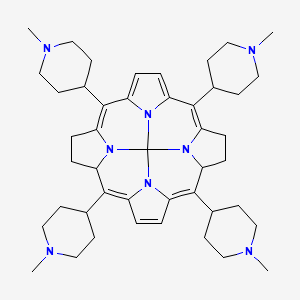

![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B607444.png)
